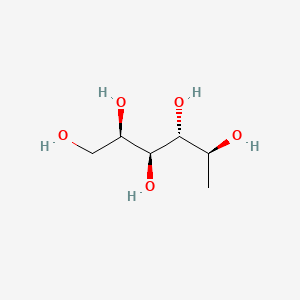

L-Fucitol

Descripción

This compound has been reported in Carum carvi with data available.

RN given for (L)-isomer; structure in first source

Propiedades

IUPAC Name |

(2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCKOFZKJLZSFA-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318579 | |

| Record name | L-Fucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-06-1 | |

| Record name | L-Fucitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fucitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Fucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-FUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961570X3WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Fucitol: A Comprehensive Technical Guide to Its Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fucitol, also known as 1-deoxy-L-galactitol, is a naturally occurring sugar alcohol that has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its metabolic context. The information is presented to support research and development efforts in fields such as pharmacology, natural product chemistry, and drug discovery.

Natural Sources of this compound

This compound has been identified in a limited number of natural sources, primarily in brown seaweeds and certain terrestrial plants. The concentration and ease of extraction can vary significantly between these sources.

Brown Seaweed: Fucus vesiculosus

Terrestrial Plants: Nutmeg and Caraway

This compound has also been isolated from terrestrial plants, notably nutmeg (Myristica fragrans) and the fruits of caraway (Carum carvi).[4][5][6] In these sources, this compound exists as a plant metabolite.[4] Quantitative data on the concentration of this compound in nutmeg and caraway is scarce in publicly available literature, indicating a need for further analytical studies to determine the yield from these sources.

Quantitative Data Summary

Due to the limited availability of direct quantitative measurements of this compound in its natural sources, the following table provides an overview of related compounds that indicate the potential for this compound extraction.

| Natural Source | Analyte | Concentration / Yield | Method of Analysis | Reference |

| Fucus vesiculosus | Fucose (precursor) | 51.2 - 116.6 mg/g dry weight | Not specified | [3] |

| Myristica fragrans (Nutmeg) | Essential Oil | 5.25 - 10.43% | Hydrodistillation | [7] |

| Carum carvi (Caraway) | Essential Oil | 1 - 6% | Steam Distillation | [8] |

Note: The yields of essential oils from nutmeg and caraway do not directly correlate to the this compound content but indicate the overall extractable components from these plant materials. Further research is required to quantify the this compound concentration within these extracts.

Experimental Protocols

Extraction and Isolation of this compound from Brown Seaweed (Fucus vesiculosus)

This protocol is a generalized procedure based on common methods for extracting polar compounds from brown algae. Optimization may be required for maximizing the yield of this compound.

1. Pre-extraction Preparation:

-

Freshly collected Fucus vesiculosus should be thoroughly washed with seawater and then with distilled water to remove salts and epiphytes.[9]

-

The cleaned seaweed is then dried, typically in an oven at 60°C until a constant weight is achieved, and ground into a fine powder.[9]

2. Extraction:

-

A solid-liquid extraction is performed using a polar solvent. Methanol or a methanol/water mixture is commonly used for extracting sugar alcohols.

-

Mix the powdered seaweed with the solvent in a ratio of 1:10 (w/v).

-

The mixture is stirred or agitated for several hours (e.g., 12-24 hours) at room temperature. For potentially improved efficiency, a Soxhlet extraction can be employed.

3. Primary Purification:

-

The extract is filtered to remove solid algal residue.

-

The solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Purification:

-

The crude extract is redissolved in a minimal amount of the initial solvent and subjected to column chromatography.

-

A silica gel column is typically used for the separation of polar compounds.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing the compound of interest are pooled, and the solvent is evaporated.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the quantification of volatile or derivatized non-volatile compounds like this compound.

1. Derivatization:

-

As this compound is a polar and non-volatile sugar alcohol, derivatization is necessary to increase its volatility for GC analysis. Silylation is a common method.

-

The dried extract or purified sample is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine.

-

The reaction mixture is heated (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

2. GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra are recorded over a suitable mass range (e.g., m/z 50-600).

3. Quantification:

-

An external or internal standard calibration curve is prepared using a pure this compound standard that has undergone the same derivatization process.

-

The peak area of the derivatized this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Signaling and Metabolic Pathways

Currently, there is limited information available in the scientific literature regarding specific signaling pathways in which this compound is directly involved in mammalian systems. However, its metabolism has been studied in certain microorganisms, and it is a key intermediate in the chemoenzymatic synthesis of L-fucose.

Chemoenzymatic Synthesis of L-Fucose from D-Galactose

This compound is a crucial intermediate in a chemoenzymatic pathway to produce L-fucose, a rare sugar with applications in the pharmaceutical and food industries.[1] This process highlights a key enzymatic conversion involving this compound.

Bacterial Metabolism of L-Fucose

In some bacteria, such as Lactobacillus rhamnosus GG, L-fucose can be metabolized through a catabolic pathway. While this pathway starts with L-fucose and not this compound, it provides context for the enzymatic transformations of fucose-related compounds in biological systems. The pathway involves an isomerase, a kinase, and an aldolase.

Conclusion

This compound is a naturally occurring sugar alcohol found in brown seaweed, nutmeg, and caraway. While its full biological significance is still under investigation, established methods for its extraction and analysis provide a foundation for further research. The chemoenzymatic synthesis of L-fucose highlights a key enzymatic role for this compound. Future studies are needed to quantify this compound in its natural sources more accurately and to elucidate its potential roles in biological signaling and metabolic pathways. This guide serves as a technical resource to aid scientists and researchers in their exploration of this promising natural compound.

References

- 1. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fucitol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H14O5 | CID 445724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS Analysis of the Composition of the Extracts and Essential Oil from Myristica fragrans Seeds Using Magnesium Aluminometasilicate as Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agriculturejournals.cz [agriculturejournals.cz]

- 9. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

L-Fucitol: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Fucitol, a naturally occurring sugar alcohol, has garnered increasing interest within the scientific community due to its potential biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound from plant sources. It details the methodologies for extraction and purification, summarizes its known natural occurrences, and explores its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound, also known as 6-deoxy-L-galactitol, is the sugar alcohol derivative of L-fucose. Its presence in the plant kingdom, though not widespread, has been confirmed in a few key species. The structural similarity of this compound to other biologically important sugar alcohols suggests its potential involvement in various physiological processes and as a candidate for pharmacological investigation. This guide aims to consolidate the current knowledge on this compound from plant sources, with a focus on its discovery, isolation protocols, and biosynthetic origins.

Discovery and Natural Occurrence

The discovery of this compound in the plant kingdom has been documented in a select number of species. Notably, it has been identified as a constituent of the fruits of caraway (Carum carvi L.) and the seeds of nutmeg (Myristica fragrans)[1][2][3][4]. It has also been reported in Gymnaster koraiensis, a flowering plant native to East Asia. While not a plant, it is worth noting that this compound can also be derived from fucoidan, a polysaccharide found in brown seaweed such as Fucus vesiculosus[5][6].

The identification of this compound in these sources has primarily been achieved through phytochemical analysis of plant extracts, where it is typically found in the more polar, water-soluble fractions.

Table 1: Documented Plant Sources of this compound

| Plant Species | Common Name | Family | Plant Part |

| Carum carvi L. | Caraway | Apiaceae | Fruits (Seeds) |

| Myristica fragrans Houtt. | Nutmeg | Myristicaceae | Seeds |

| Gymnaster koraiensis (Nakai) Kitam. | Asteraceae | Not specified |

Note: Quantitative data on the concentration or yield of this compound from these plant sources is not extensively reported in the current scientific literature.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material involves a multi-step process encompassing extraction and chromatographic purification. As a polar compound, this compound is typically extracted using polar solvents. The following protocol is a generalized methodology based on the successful isolation from Carum carvi and common practices for separating sugar alcohols from complex plant matrices.

General Extraction and Fractionation Workflow

The initial step involves the preparation of a crude extract from the plant material, followed by fractionation to isolate the polar compounds.

Caption: General workflow for the extraction and fractionation of this compound.

Detailed Experimental Protocol

3.2.1. Plant Material Preparation:

-

Obtain dried fruits of Carum carvi or seeds of Myristica fragrans.

-

Grind the plant material to a fine powder to increase the surface area for extraction.

3.2.2. Methanolic Extraction:

-

Suspend the powdered plant material in methanol (e.g., 1:10 w/v).

-

Perform extraction using either maceration (stirring at room temperature for 24-48 hours) or Soxhlet extraction for a more exhaustive extraction (6-8 hours).

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

3.2.3. Fractionation of the Crude Extract:

-

Dissolve the crude methanolic extract in a mixture of n-hexane and water (1:1 v/v).

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Allow the layers to separate. The upper n-hexane layer will contain non-polar compounds, while the lower aqueous layer will contain polar compounds, including this compound.

-

Collect the aqueous layer and repeat the partitioning with n-hexane to ensure complete removal of non-polar constituents.

-

Concentrate the aqueous fraction under reduced pressure to yield the crude water-soluble extract.

3.2.4. Chromatographic Purification: The purification of this compound from the crude water-soluble extract is typically achieved using column chromatography. Given the polar nature of sugar alcohols, hydrophilic interaction liquid chromatography (HILIC) or the use of specific ion-exchange resins is effective.

-

Column Preparation:

-

Pack a glass column with a suitable stationary phase, such as silica gel 60 or a specialized resin for sugar separation (e.g., a strong cation exchange resin in the calcium form).

-

Equilibrate the column with the chosen mobile phase.

-

-

Sample Loading and Elution:

-

Dissolve the crude water-soluble extract in a minimal amount of the mobile phase.

-

Load the sample onto the top of the column.

-

Elute the column with a suitable mobile phase. For silica gel, a gradient of increasing polarity, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, can be used. For ion-exchange columns, deionized water is often used as the eluent.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., p-anisaldehyde-sulfuric acid, which stains sugars and sugar alcohols).

-

Pool the fractions containing this compound.

-

-

Final Purification (if necessary):

-

For higher purity, a second chromatographic step, such as preparative High-Performance Liquid Chromatography (HPLC) with a HILIC column, can be employed.

-

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the metabolism of L-fucose. While the complete pathway has not been elucidated in its entirety for this compound specifically, a scientifically sound proposed pathway can be constructed based on the well-established biosynthesis of its precursor, GDP-L-fucose, and the known enzymatic capabilities of plants.

The de novo synthesis of GDP-L-fucose in plants starts from GDP-D-mannose and involves a two-step enzymatic conversion. It is hypothesized that free L-fucose, potentially released from GDP-L-fucose or from the breakdown of fucosylated glycoconjugates, is then reduced to this compound. This reduction is likely catalyzed by an enzyme from the aldo-keto reductase (AKR) superfamily, which are known to convert sugar aldehydes to their corresponding alcohols.

Caption: Proposed biosynthetic pathway of this compound from GDP-D-Mannose in plants.

Biological Activities and Future Perspectives

While research on the specific biological activities of this compound is still in its early stages, its role as a plant metabolite and its reported antibacterial properties suggest a potential for further investigation. The structural similarity to other polyols that exhibit, for example, osmotic or signaling functions, opens avenues for exploring the physiological role of this compound in plants. For drug development professionals, the unique stereochemistry of this compound makes it an interesting scaffold for the synthesis of novel therapeutic agents. Future research should focus on elucidating its precise biological functions, quantifying its presence in various plant species, and exploring its pharmacological potential in greater detail.

Conclusion

This compound represents a promising natural product with potential applications in various scientific fields. This guide has provided a comprehensive overview of its discovery in plants, detailed a generalized protocol for its isolation and purification, and proposed a plausible biosynthetic pathway. By consolidating this information, we aim to provide a solid foundation for researchers and industry professionals to advance the study of this compound and unlock its full potential.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel strategy for isolation and determination of sugars and sugar alcohols from conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

L-Fucitol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Fucitol, a sugar alcohol with significant applications in biochemical research and as a potential building block in drug development. This document details its fundamental properties, molecular structure, and key experimental protocols.

Core Properties of this compound

This compound, also known as 6-deoxy-L-galactitol, is a derivative of L-fucose.[1] Its chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source |

| CAS Number | 13074-06-1 | [2][3] |

| Molecular Formula | C6H14O5 | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| IUPAC Name | (2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol | |

| Synonyms | 6-Deoxy-L-galactitol, 1-Deoxy-D-galactitol | [1] |

| Melting Point | 153-155 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water, DMSO, and Methanol |

Molecular Structure of this compound

The molecular structure of this compound is a six-carbon chain with five hydroxyl groups. Its stereochemistry is derived from L-galactose.

Caption: 2D chemical structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and its application in enzymatic assays.

Chemical Synthesis of this compound via Reduction of L-Fucose

This compound can be synthesized from L-fucose through a straightforward reduction reaction using a mild reducing agent such as sodium borohydride.

Materials:

-

L-Fucose

-

Sodium borohydride (NaBH4)

-

Deionized water

-

Dowex 50W-X8 resin (H+ form)

-

Methanol

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve L-fucose in deionized water in a round-bottom flask at room temperature.

-

Reduction: Cool the solution in an ice bath. While stirring, slowly add sodium borohydride in small portions. The molar ratio of NaBH4 to L-fucose should be approximately 1.5:1 to ensure complete reduction.

-

Reaction: After the addition of NaBH4 is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

-

Quenching and Neutralization: Carefully add Dowex 50W-X8 resin to the reaction mixture until the effervescence ceases and the pH of the solution is neutral. This step quenches the excess NaBH4 and removes sodium ions.

-

Filtration: Filter the reaction mixture to remove the resin.

-

Borate Removal: Evaporate the filtrate to dryness using a rotary evaporator. Add methanol to the residue and re-evaporate. Repeat this step several times to remove boric acid as volatile methyl borate.

-

Crystallization: The resulting white solid is this compound. It can be further purified by recrystallization from a suitable solvent system, such as methanol/ethanol, if required.

Caption: Workflow for the chemical synthesis of this compound.

L-Fucose Isomerase Activity Assay and Inhibition by this compound

This compound is a known substrate for this compound isomerase and can be used to study the enzyme's activity and inhibition. The following protocol describes a general method for assaying L-fucose isomerase activity, which can be adapted for inhibition studies with this compound.

Principle: L-fucose isomerase catalyzes the reversible isomerization of L-fucose to L-fuculose. The activity of the enzyme can be determined by measuring the formation of the ketose, L-fuculose, from the aldose, L-fucose. This compound can be used as a substrate analog to study enzyme kinetics and inhibition.

Materials:

-

Purified L-fucose isomerase

-

L-Fucose (substrate)

-

This compound (for inhibition studies)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactor solution (if required, e.g., 1 mM MnCl2)

-

Cysteine-carbazole-sulfuric acid reagent for ketose determination

-

Spectrophotometer

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the buffer, cofactor (if needed), and L-fucose at a known concentration.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a set period before adding the substrate.

-

Initiate the reaction by adding a specific amount of L-fucose isomerase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for a defined time period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching agent, such as a strong acid, or by heat inactivation.

-

-

Quantification of L-Fuculose:

-

Take an aliquot of the reaction mixture.

-

Add the cysteine-carbazole-sulfuric acid reagent. This reagent reacts specifically with ketoses to produce a colored product.

-

Incubate at room temperature for a specified time to allow for color development.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of L-fuculose to determine the amount of product formed in the enzymatic reaction.

-

Calculate the enzyme activity in units (µmol of product formed per minute).

-

For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the type of inhibition and the inhibition constant (Ki).

-

Caption: Workflow for L-fucose isomerase assay and inhibition studies.

References

Spectroscopic Analysis of L-Fucitol: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for L-Fucitol (also known as 1-deoxy-L-galactitol), a sugar alcohol with applications in chemical and biological research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. While experimental data can vary based on instrumentation and conditions, these tables provide expected values based on the compound's structure and data from related polyol compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) - Predicted Chemical Shifts (δ) in D₂O

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| H-1 | d | ~1.2 |

| H-2 | m | ~3.8 - 4.0 |

| H-3 | m | ~3.6 - 3.8 |

| H-4 | m | ~3.6 - 3.8 |

| H-5 | m | ~3.5 - 3.7 |

| H-6a, H-6b | m | ~3.4 - 3.6 |

| OH | s | Variable (typically ~2-5, depends on concentration and temperature) |

d: doublet, m: multiplet, s: singlet

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts (δ) in D₂O

| Carbon | Approximate Chemical Shift (ppm) |

| C-1 | ~18 - 20 |

| C-2 | ~68 - 72 |

| C-3 | ~70 - 74 |

| C-4 | ~70 - 74 |

| C-5 | ~72 - 76 |

| C-6 | ~62 - 65 |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3600 - 3200 | Strong, Broad |

| C-H | Stretching | 3000 - 2850 | Medium |

| C-H | Bending | 1470 - 1350 | Medium |

| C-O | Stretching | 1150 - 1000 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₄O₅ | PubChem[1] |

| Molecular Weight | 166.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 166.08412354 Da | PubChem[1] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure for Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

Procedure for ¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual HDO signal (typically at δ 4.79 ppm).

Procedure for ¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum using an external standard or by referencing the solvent signal if calibrated.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR)

-

Spatula

-

Isopropanol or ethanol for cleaning

Procedure:

-

Ensure the crystal of the ATR accessory is clean. If necessary, clean it with a soft cloth dampened with isopropanol or ethanol and allow it to dry completely.

-

Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)

-

Solvent system (e.g., methanol, water, with or without a small amount of formic acid or ammonium acetate to promote ionization)

-

Syringe pump or liquid chromatography system for sample introduction

Procedure for Electrospray Ionization (ESI) Mass Spectrometry:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent system.

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode. For polyols like this compound, adducts with sodium ([M+Na]⁺) are commonly observed in positive mode.

-

Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and determine its accurate mass.

-

Use the accurate mass to confirm the elemental formula (C₆H₁₄O₅).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Enigmatic Role of L-Fucitol in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Fucitol, a naturally occurring sugar alcohol, has been identified as a metabolite in certain plant species, including nutmeg (Myristica fragrans) and caraway (Carum carvi)[1][2]. While its presence is confirmed, the precise biological role of this compound in plant metabolism remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of this compound in the context of plant biology. Due to the sparse direct research on this compound's metabolic pathways in plants, this document extrapolates potential biosynthetic and functional roles based on the well-documented metabolism of its precursor, L-fucose. This guide also presents hypothetical quantitative data and detailed experimental protocols to stimulate further investigation into this intriguing molecule.

Introduction

This compound, also known as 6-deoxy-L-galactitol, is a C-6 deoxy sugar alcohol. Its structural similarity to other sugar alcohols suggests potential roles in osmotic regulation and stress response within plants. The discovery of this compound in edible plants like nutmeg and caraway raises questions about its contribution to plant physiology and its potential bioactivity[1][2]. This document aims to provide a comprehensive overview of what is known and what is yet to be discovered about this compound's function in the plant kingdom, offering a foundational resource for researchers in plant biology and natural product chemistry.

Biosynthesis and Degradation of this compound in Plants (Hypothetical Pathways)

Direct evidence for the enzymatic synthesis and degradation of this compound in plants is currently lacking in scientific literature. However, a plausible biosynthetic route can be hypothesized based on the known metabolism of L-fucose, a common monosaccharide in the plant cell wall.

Hypothetical Biosynthesis Pathway

The biosynthesis of this compound is likely initiated from the activated form of L-fucose, GDP-L-fucose. The conversion of L-fucose to this compound would require a reduction step, catalyzed by a putative L-fucose reductase.

The established pathway for GDP-L-fucose synthesis proceeds as follows:

-

GDP-D-mannose to GDP-4-keto-6-deoxymannose: The enzyme GDP-mannose 4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose.

-

GDP-4-keto-6-deoxymannose to GDP-L-fucose: The enzyme GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (GER) then converts GDP-4-keto-6-deoxymannose to GDP-L-fucose.

-

GDP-L-fucose to L-fucose: A phosphatase would release free L-fucose.

-

L-fucose to this compound: A hypothetical L-fucose reductase would then reduce L-fucose to this compound.

Hypothetical Degradation Pathway

The degradation of this compound in plants has not been elucidated. A plausible pathway would involve the oxidation of this compound back to L-fucose, which could then enter central metabolism. This would be catalyzed by a putative this compound dehydrogenase.

Potential Biological Roles of this compound in Plants

While the specific functions of this compound are unknown, the roles of other sugar alcohols in plants provide a framework for potential activities.

-

Osmotic Regulation: Sugar alcohols are well-known osmolytes, accumulating in plant cells to maintain turgor pressure under drought and salt stress. This compound may serve a similar function in the plants where it is found.

-

Carbon Storage: As a reduced carbohydrate, this compound could act as a storage form of carbon and reducing power.

-

Stress Response: The accumulation of sugar alcohols is often associated with plant responses to various abiotic stresses, including cold and oxidative stress. This compound may be involved in scavenging reactive oxygen species (ROS) or protecting cellular structures.

-

Signaling: Some sugar alcohols have been implicated in signaling pathways. It is conceivable that this compound or its phosphorylated derivatives could act as signaling molecules.

Quantitative Data

To date, there is a lack of published quantitative data on the concentration of this compound in various plant tissues. The table below presents hypothetical data to illustrate the type of information that is needed for a comprehensive understanding of this compound's role.

| Plant Species | Tissue | Condition | This compound Concentration (µg/g fresh weight) |

| Myristica fragrans | Seed (Nutmeg) | Control | 50 - 150 |

| Leaf | Control | 5 - 20 | |

| Seed (Nutmeg) | Drought Stress | 200 - 400 | |

| Carum carvi | Fruit (Caraway) | Control | 30 - 100 |

| Root | Control | < 5 | |

| Fruit (Caraway) | Salt Stress | 150 - 300 |

Note: The data in this table is hypothetical and intended for illustrative purposes only.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol describes a general method for the extraction of soluble carbohydrates, including sugar alcohols, from plant material.

-

Sample Preparation: Freeze-dry fresh plant tissue and grind to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) ethanol.

-

Vortex thoroughly and incubate at 80°C for 1 hour, with vortexing every 15 minutes.

-

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Re-extraction: Repeat the extraction (steps 2.2-2.4) on the pellet twice more, pooling the supernatants.

-

Drying: Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water (e.g., 500 µL) for analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of sugar alcohols after derivatization[3][4].

-

Derivatization:

-

Take an aliquot (e.g., 50 µL) of the reconstituted extract and dry it completely.

-

Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 310°C at 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

-

-

Quantification: Use a standard curve of derivatized this compound for absolute quantification. An internal standard (e.g., sorbitol-d6) should be used to correct for variations in extraction and derivatization efficiency.

Potential Signaling Role of this compound in Plant Stress Response (Hypothetical)

Based on the known roles of other sugar alcohols, this compound could be involved in plant stress signaling. The following diagram illustrates a hypothetical signaling cascade.

Conclusion and Future Directions

This compound remains an understudied metabolite in the context of plant biology. While its presence in certain plant species is established, its biosynthesis, degradation, and physiological functions are yet to be determined. The hypothetical pathways and roles presented in this guide are intended to serve as a starting point for future research. Key areas for investigation include:

-

Identification and characterization of the enzymes responsible for this compound biosynthesis and degradation in plants.

-

Quantitative analysis of this compound in a wider range of plant species and under various environmental conditions.

-

Functional analysis using genetic approaches (e.g., gene knockout or overexpression of candidate enzymes) to elucidate the precise role of this compound in plant growth, development, and stress response.

-

Investigation of the potential bioactivity of this compound and its derivatives for applications in agriculture and medicine.

Elucidating the role of this compound will not only enhance our fundamental understanding of plant metabolism but may also open new avenues for crop improvement and the discovery of novel bioactive compounds.

References

- 1. This compound | C6H14O5 | CID 445724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:13074-06-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of sugars in environmental samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to L-Fucitol Biosynthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of L-Fucitol (also known as 1-deoxy-D-galactitol), a valuable sugar alcohol. As no direct de novo biosynthetic pathway for this compound has been fully elucidated in microorganisms, this document focuses on plausible engineered metabolic pathways. These pathways leverage known enzymatic reactions for the synthesis of L-fucose and its precursors, followed by targeted reduction steps to yield this compound. This guide details the core enzymes, metabolic pathways, quantitative data from related bioproduction efforts, and key experimental protocols.

Introduction to this compound

This compound is a six-carbon sugar alcohol (polyol), the reduced form of L-fucose. It serves as a key chiral building block in chemical synthesis and has applications in the pharmaceutical industry. Microbial production offers a promising, sustainable alternative to complex chemical synthesis routes. Galactitol-positive strains of Escherichia coli K12 are notably inhibited by this compound, indicating its interaction with microbial metabolic systems[1]. The development of engineered microorganisms capable of producing this compound efficiently is an area of growing interest.

Engineered Biosynthetic Pathways for this compound

The microbial synthesis of this compound can be envisioned through two primary engineered routes, starting from common microbial feedstocks like glycerol or glucose. These pathways converge on the production of key fucose-related intermediates.

Pathway I: Synthesis via L-Fucose Intermediate

This pathway is centered on the well-established biosynthesis of GDP-L-fucose in engineered E. coli.[2][3][4][5] The pathway can be extended by introducing an L-fucosidase to release free L-fucose, followed by a final reduction step to yield this compound.

The key enzymatic steps are:

-

GDP-L-Fucose Synthesis: The de novo pathway in E. coli converts the central metabolite GDP-D-mannose into GDP-L-fucose using two key enzymes: GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG).[2][4]

-

L-Fucose Release: To generate free L-fucose, a fucosyltransferase (e.g., FutC) is used to create a fucosylated intermediate like 2'-fucosyllactose (2'-FL), which is then hydrolyzed by an α-L-fucosidase to release L-fucose.[3]

-

Reduction to this compound: The final step involves the reduction of L-fucose. This can be catalyzed by an NAD(P)H-dependent L-fucose dehydrogenase operating in reverse or a suitable polyol dehydrogenase/aldose reductase that accepts L-fucose as a substrate.

Pathway II: Synthesis via L-Fuculose Intermediate

This alternative pathway bypasses the L-fucose intermediate, proceeding directly from L-fuculose to this compound. This could potentially be more efficient by shortening the pathway.

The key enzymatic steps are:

-

L-Fuculose-1-Phosphate Synthesis: An aldolase catalyzes the condensation of dihydroxyacetone phosphate (DHAP) and L-lactaldehyde to form L-fuculose-1-phosphate.[6]

-

Dephosphorylation: A phosphatase removes the phosphate group to yield L-fuculose.[6]

-

Reduction to this compound: L-fuculose is reduced to this compound. This reaction is the reverse of the oxidation catalyzed by this compound dehydrogenase (a type of polyol dehydrogenase).[7]

Key Enzymes and Quantitative Data

Successful implementation of these pathways relies on the selection and optimization of key enzymes. While data for direct this compound production is scarce, performance metrics from the production of its precursors provide valuable benchmarks.

| Enzyme | Gene Example | Source Organism | Reaction Catalyzed | Cofactor | Production Titer/Yield (of related product) | Reference |

| GDP-Mannose-4,6-Dehydratase | gmd | Escherichia coli | GDP-D-Mannose → GDP-4-keto-6-deoxy-D-mannose | NADP+ | 55.2 mg/L GDP-L-Fucose (co-expressed with WcaG & Zwf) | [4] |

| GDP-L-Fucose Synthase | wcaG | Escherichia coli | GDP-4-keto-6-deoxy-D-mannose → GDP-L-Fucose | NADPH | 55.2 mg/L GDP-L-Fucose (co-expressed with GMD & Zwf) | [4] |

| α-L-Fucosidase | - | Bifidobacterium bifidum | 2'-Fucosyllactose → L-Fucose + Lactose | - | 51.05 g/L L-Fucose (in fed-batch) | [8] |

| L-Fucose Isomerase | fucI | Raoultella sp. | L-Fuculose ⇌ L-Fucose | Mn²⁺ | Equilibrium favors L-fucose (~9:1 ratio over L-fuculose) | [9] |

| This compound Dehydrogenase | fcdH | Gluconobacter oxydans | This compound ⇌ L-Fuculose | NAD(P)+ | Data on reverse reaction for production is not available | [7] |

| L-Fucose Dehydrogenase | - | Burkholderia multivorans | L-Fucose → L-Fucono-1,5-lactone | NADP+ | Kₘ = 6.2 µM for L-fucose; kcat = 10 s⁻¹ | [10] |

| Aldose Reductase / Polyol Dehydrogenase | - | Various | Aldose + NAD(P)H ⇌ Polyol + NAD(P)+ | NAD(P)H | Substrate specificity for L-fucose needs empirical validation | [11][12] |

Experimental Protocols

Quantification of this compound in Fermentation Broth by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying sugar alcohols.

Objective: To determine the concentration of this compound in a microbial culture supernatant.

Materials:

-

HPLC system with a Refractive Index Detector (RID).

-

Carbohydrate analysis column (e.g., Aminex HPX-87H).

-

0.005 M Sulfuric Acid (H₂SO₄) mobile phase.

-

0.45 µm syringe filters.

-

Centrifuge.

-

This compound analytical standard.

-

Fermentation broth samples.

Protocol:

-

Sample Preparation: a. Harvest 1 mL of fermentation broth. b. Centrifuge at 14,000 x g for 10 minutes to pellet cells. c. Collect the supernatant. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13]

-

Standard Curve Preparation: a. Prepare a stock solution of this compound (e.g., 10 g/L) in ultrapure water. b. Create a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) to generate a standard curve.

-

HPLC Analysis: a. Set the column temperature (e.g., 60°C). b. Set the RID temperature (e.g., 40°C). c. Equilibrate the column with the 0.005 M H₂SO₄ mobile phase at a constant flow rate (e.g., 0.6 mL/min). d. Inject 10-20 µL of each standard and sample. e. Record the chromatograms and integrate the peak corresponding to this compound.

-

Quantification: a. Plot the peak area of the standards against their known concentrations to create a calibration curve. b. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.

Enzyme Assay for this compound Dehydrogenase (Oxidative Direction)

This spectrophotometric assay measures the activity of this compound Dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

Objective: To determine the specific activity of this compound Dehydrogenase in a purified enzyme preparation or cell-free extract.

Materials:

-

UV-Vis Spectrophotometer capable of reading at 340 nm.

-

Temperature-controlled cuvette holder (e.g., 30°C).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

This compound substrate solution (e.g., 200 mM in water).

-

NAD⁺ solution (e.g., 20 mM in reaction buffer).

-

Enzyme solution (cell-free extract or purified protein).

Protocol:

-

Reaction Mixture Preparation: In a 1 mL cuvette, add the following:

-

850 µL of reaction buffer.

-

100 µL of this compound solution (final concentration 20 mM).

-

50 µL of NAD⁺ solution (final concentration 1 mM).

-

-

Equilibration: Mix the contents by gentle inversion and place the cuvette in the spectrophotometer. Allow the mixture to equilibrate to the desired temperature (e.g., 30°C) for 3-5 minutes.

-

Blank Measurement: Monitor the absorbance at 340 nm (A₃₄₀) until a stable baseline is achieved. This accounts for any non-enzymatic reaction.

-

Initiate Reaction: Add a small volume (e.g., 10-50 µL) of the enzyme solution to the cuvette, mix quickly, and immediately start recording the increase in A₃₄₀ over time (e.g., for 5 minutes).

-

Calculate Activity: a. Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume) Where:

- ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹

- Total Volume is in mL.

- Path Length is typically 1 cm.

- Enzyme Volume is in mL. c. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Experimental and Logical Workflows

Strain Development and Production Workflow

The development of a robust this compound production strain involves a logical progression of genetic engineering, cultivation, and analysis.

Conclusion

The biosynthesis of this compound in microorganisms is a promising field of metabolic engineering that is currently in its nascent stages. While natural pathways are not established, engineered routes leveraging the well-understood synthesis of L-fucose and L-fuculose precursors are highly feasible. The primary challenge remains the identification and characterization of highly efficient reductases or dehydrogenases capable of converting L-fucose or L-fuculose to this compound with high specificity and yield. Future work should focus on enzyme discovery and protein engineering to optimize this final reduction step, paving the way for the development of commercially viable microbial cell factories for this compound production.

References

- 1. This compound | CAS:13074-06-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. academic.oup.com [academic.oup.com]

- 3. L-Fucose production by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of GDP-L-fucose, L-fucose donor for fucosyloligosaccharide synthesis, in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic engineering of Escherichia coli to produce 2'-fucosyllactose via salvage pathway of guanosine 5'-diphosphate (GDP)-l-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]

- 7. US20070026504A1 - Method for producing l-fuculose and method for producing l-fucose - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 12. mdpi.com [mdpi.com]

- 13. GC–MS based metabolomics study of fermented stipe of Sparassis crispa - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of L-Fucitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Fucitol, a naturally occurring sugar alcohol, holds significance in various biochemical studies and serves as a crucial reference compound in carbohydrate research. Understanding its precise stereochemical configuration is paramount for its application in areas such as enzyme mechanism elucidation and as a building block in synthetic chemistry. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its structural relationship to L-fucose, its synthesis, and its key physicochemical properties. Detailed experimental protocols and data are presented to aid researchers in their scientific endeavors.

Introduction

This compound, also known by its systematic IUPAC name (2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol, is a C-6 deoxy sugar alcohol.[1][2] It is structurally derived from the reduction of the aldehyde group of L-fucose, a monosaccharide found in a variety of natural sources, including marine algae and mammalian glycoproteins.[2] The stereospecificity of this compound is critical to its biological function and its interactions with enzymes. This guide will delve into the core aspects of its stereochemistry, providing a foundational understanding for professionals in the fields of chemistry and biology.

Stereochemical Configuration

The stereochemistry of this compound is defined by the spatial arrangement of its five hydroxyl groups along the hexane backbone. The designation (2R,3S,4R,5S) precisely describes the configuration at each chiral center. It is also commonly referred to as 1-deoxy-D-galactitol, highlighting its relationship to the alditol of D-galactose.[1][3]

The relationship between L-Fucose and this compound is a straightforward reduction of the C1 aldehyde to a primary alcohol, without altering the stereochemistry at the other chiral centers (C2, C3, C4, and C5).

Caption: Conversion of L-Fucose to this compound via reduction.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification and characterization.

| Property | Value | Reference |

| Systematic Name | (2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol | [1] |

| Common Synonyms | 1-Deoxy-D-galactitol, 6-Deoxy-L-galactitol | [1][3][4] |

| CAS Number | 13074-06-1 | [1][3][4] |

| Molecular Formula | C₆H₁₄O₅ | [1][3][4] |

| Molecular Weight | 166.17 g/mol | [1][3][4] |

| Melting Point | 153-154 °C | [2] |

| Optical Rotation | [α]D +1.9° (c=1, H₂O) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Carbon No. | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

| C1 | ~64 | H1a, H1b | ~3.6-3.8 |

| C2 | ~72 | H2 | ~3.8-4.0 |

| C3 | ~70 | H3 | ~3.7-3.9 |

| C4 | ~71 | H4 | ~3.9-4.1 |

| C5 | ~73 | H5 | ~3.5-3.7 |

| C6 | ~18 | H6a, H6b, H6c | ~1.2-1.4 |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound by Reduction of L-Fucose

The most common and straightforward method for preparing this compound is the reduction of L-Fucose using a mild reducing agent such as sodium borohydride (NaBH₄). This method is highly efficient and preserves the stereochemistry of the starting material.

Materials:

-

L-Fucose

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve L-Fucose in deionized water or a mixture of water and methanol/ethanol in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (typically 1.5 to 2.0 molar equivalents) to the cooled solution with stirring. The addition should be portion-wise to control the evolution of hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the excess sodium borohydride by the slow addition of a weak acid (e.g., dilute acetic acid) until the effervescence ceases.

-

Borate Removal: The borate ions formed during the reaction must be removed. This is typically achieved by co-evaporation with methanol. Add methanol to the reaction mixture and evaporate to dryness using a rotary evaporator. Repeat this step 3-5 times.

-

Cation Removal: To remove sodium ions, dissolve the residue in deionized water and pass it through a column of Dowex 50W-X8 (H⁺ form) resin.

-

Final Product: Collect the eluate and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or lyophilized to obtain pure this compound as a white crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of this compound. The precise (2R,3S,4R,5S) configuration, arising from the reduction of L-fucose, is fundamental to its properties and biological interactions. The provided physicochemical data and the detailed experimental protocol for its synthesis offer valuable resources for researchers. While high-resolution NMR data is not widely available, the predicted chemical shifts can serve as a useful reference for its characterization. This comprehensive guide aims to facilitate further research and application of this compound in various scientific disciplines.

References

Methodological & Application

Synthesis of L-Fucitol from L-Fucose Reduction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of L-fucitol via the chemical reduction of L-fucose. This compound, a sugar alcohol, serves as a valuable building block in medicinal chemistry and drug development. The primary method detailed is the reduction of L-fucose using sodium borohydride, a widely accessible and efficient method for converting aldoses to their corresponding alditols. This document includes a step-by-step protocol, a summary of expected quantitative data, and a workflow diagram for clarity.

Introduction

L-fucose is a deoxyhexose sugar that plays a crucial role in various biological processes, including cell adhesion, signaling, and inflammation. Its reduced form, this compound (also known as 6-deoxy-L-galactitol), is a versatile chiral synthon used in the synthesis of various biologically active molecules and enzyme inhibitors. The conversion of L-fucose to this compound is a fundamental transformation in carbohydrate chemistry, enabling further synthetic modifications. The most common and straightforward method for this conversion is the reduction of the aldehyde group of L-fucose to a primary alcohol, yielding this compound. This can be effectively achieved using reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. This document focuses on the sodium borohydride method due to its simplicity and common use in laboratory settings.

Materials and Methods

Materials

-

L-Fucose (≥98% purity)

-

Sodium borohydride (NaBH₄) (≥98% purity)

-

Deionized water

-

Methanol

-

Dowex® 50WX8 hydrogen form resin or other suitable cation exchange resin

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flasks, beakers, separatory funnel, etc.)

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol: Sodium Borohydride Reduction of L-Fucose

This protocol outlines the procedure for the reduction of L-fucose to this compound using sodium borohydride.

-

Dissolution of L-Fucose: Dissolve L-fucose (1.0 g, 6.09 mmol) in deionized water (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir the solution at room temperature until the L-fucose is completely dissolved.

-

Addition of Sodium Borohydride: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.23 g, 6.09 mmol, 1.0 equivalent) portion-wise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the reaction rate and prevent excessive foaming.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (8:2:1). The disappearance of the L-fucose spot and the appearance of a new, more polar spot corresponding to this compound indicates the completion of the reaction.

-

Quenching and Neutralization: After the reaction is complete, cool the mixture again to 0 °C and carefully add a cation exchange resin (Dowex® 50WX8, H⁺ form) portion-wise until the pH of the solution is neutral (pH ~7) to quench the excess sodium borohydride and remove sodium ions. The evolution of hydrogen gas will be observed.

-

Filtration and Borate Removal: Filter the resin and wash it with deionized water (3 x 10 mL). Combine the filtrate and washings. To remove the resulting borate salts, evaporate the solvent under reduced pressure. Add methanol (3 x 20 mL) to the residue and evaporate to dryness after each addition. This process forms volatile methyl borate, which is removed under vacuum.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol, to yield a white crystalline solid.

-

Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from L-fucose.

| Parameter | Expected Value |

| Reactants | |

| L-Fucose | 1.0 g (6.09 mmol) |

| Sodium Borohydride (NaBH₄) | 0.23 g (6.09 mmol) |

| Reaction Conditions | |

| Solvent | Deionized Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours |

| Product | |

| Product Name | This compound (6-Deoxy-L-galactitol) |

| Theoretical Yield | 1.01 g |

| Expected Actual Yield | >90% |

| Purity (by NMR/HPLC) | >98% |

| Spectroscopic Data | |

| ¹H NMR (D₂O) | δ 3.90-3.70 (m, 4H), 3.65-3.55 (m, 1H), 1.25 (d, J=6.5 Hz, 3H) |

| ¹³C NMR (D₂O) | δ 73.5, 71.8, 70.5, 69.2, 64.0, 16.5 |

| Mass Spec (ESI+) | m/z 167.09 [M+H]⁺, 189.07 [M+Na]⁺ |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound from L-fucose.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of molecules with potential therapeutic applications. Its chiral nature makes it an attractive starting material for the synthesis of complex natural products and their analogs. Some notable applications include:

-

Enzyme Inhibitors: this compound derivatives have been synthesized and evaluated as inhibitors of fucosidases and other glycosidases, which are implicated in various diseases, including cancer and lysosomal storage disorders.

-

Immunomodulators: As a precursor to L-fucose analogs, this compound can be used to synthesize molecules that modulate immune responses by interfering with fucose-dependent biological pathways.

-

Antibacterials: this compound itself has been reported to have antibacterial properties[1].

Conclusion

The reduction of L-fucose to this compound using sodium borohydride is a reliable and high-yielding method suitable for laboratory-scale synthesis. The detailed protocol and expected data provided in this document should enable researchers, scientists, and drug development professionals to successfully synthesize and purify this compound for their research needs. The versatility of this compound as a chiral building block ensures its continued importance in the development of novel therapeutics.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-Fucitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of L-Fucitol, a valuable sugar alcohol with applications in pharmaceutical and biological research. The synthesis is achieved through a two-step enzymatic cascade. The first step involves the isomerization of L-fucose to L-fuculose, catalyzed by L-fucose isomerase. The second step is the reduction of L-fuculose to this compound, which can be accomplished using a suitable NAD(P)H-dependent reductase. This protocol includes detailed methodologies for each enzymatic reaction, purification of the final product, and quantitative data presented in tabular format for easy reference. A graphical representation of the experimental workflow is also provided.

Introduction

This compound, also known as 6-deoxy-L-galactitol, is a sugar alcohol derived from L-fucose.[1][2] Its structural properties make it a subject of interest in medicinal chemistry and as a research tool in enzymology. Traditional chemical synthesis of such polyols can be complex, often requiring multiple protection and deprotection steps, leading to low overall yields. Enzymatic synthesis offers a highly specific and efficient alternative, proceeding under mild reaction conditions with high stereoselectivity. This application note details a robust two-enzyme cascade for the production of this compound from the readily available starting material, L-fucose.

Principle

The enzymatic synthesis of this compound is a two-step process:

-

Isomerization: L-fucose, an aldose, is converted to its corresponding ketose, L-fuculose. This reversible reaction is catalyzed by L-fucose isomerase (EC 5.3.1.25).[3][4][5]

-

Reduction: The keto group of L-fuculose is then reduced to a hydroxyl group, yielding this compound. This reduction is catalyzed by an NAD(P)H-dependent reductase, such as an aldose reductase or a polyol dehydrogenase.[2][5][6][7][8][9]

Data Presentation

Table 1: Key Enzymes and Their Properties

| Enzyme | EC Number | Source Organism (Example) | Function | Cofactor(s) |

| L-Fucose Isomerase | 5.3.1.25 | Raoultella sp., Escherichia coli | Isomerization of L-fucose to L-fuculose | Mn²⁺ |

| Aldose Reductase / Polyol Dehydrogenase | 1.1.1.21 (example) | Baker's Yeast (Saccharomyces cerevisiae) | Reduction of L-fuculose to this compound | NADPH or NADH |

Table 2: Reaction Conditions and Expected Yields for L-Fucose Isomerization

| Parameter | Optimal Value | Reference |

| Temperature | 30-50°C | [3] |

| pH | 7.0 - 10.0 | [3][5] |

| Cofactor Concentration | 1 mM MnCl₂ | [3][4] |

| Substrate Concentration | 10 mM L-fucose | [4] |

| Enzyme Concentration | 1.5 µ g/100 µL reaction | [3] |

| Equilibrium Ratio (L-fucose:L-fuculose) | ~9:1 | [3] |

| Approximate Yield of L-fuculose | ~10% (at equilibrium) | [3] |

Table 3: General Reaction Conditions for L-Fuculose Reduction

| Parameter | Recommended Value | Notes |

| Temperature | 30-40°C | To be optimized for the specific reductase used. |

| pH | 7.0 | Neutral pH is generally suitable for many reductases. |

| Cofactor | NADPH or NADH | Equimolar amount to the substrate is recommended. |

| Cofactor Regeneration System | Optional (e.g., glucose/glucose dehydrogenase for NADPH) | Can improve efficiency and reduce cost. |

| Substrate Concentration | 10 mM L-fuculose | To be optimized. |

| Enzyme | Commercial Aldose Reductase or Baker's Yeast | The amount will need to be determined empirically. |

| Expected Conversion | >90% | Dependent on enzyme activity and reaction conditions. |

Experimental Protocols

Materials and Reagents

-

L-Fucose (≥98% purity)

-

L-Fucose Isomerase (e.g., from E. coli or other recombinant source)

-

Aldose Reductase or active dried baker's yeast

-

NADPH or NADH

-

Manganese Chloride (MnCl₂)

-

Sodium Phosphate buffer

-

Tris-HCl buffer

-

Activated Charcoal

-

Cation and Anion exchange chromatography resins

-

HPLC system for analysis

Part 1: Enzymatic Isomerization of L-Fucose to L-Fuculose

-

Reaction Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.0) and a 50 mM glycine-NaOH buffer (pH 10.0).[3]

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve L-fucose in the sodium phosphate buffer (pH 7.0) to a final concentration of 10 mM.

-

Pre-incubate the solution at 40°C for 5 minutes.

-

Initiate the reaction by adding L-fucose isomerase (e.g., 1.5 µg per 100 µL of reaction volume).[3]

-

-

Incubation: Incubate the reaction mixture at 40°C with gentle agitation. The reaction will proceed towards an equilibrium of approximately 9:1 (L-fucose:L-fuculose).[3] To drive the reaction towards L-fuculose, subsequent removal of the product in the next step is necessary.

-

Reaction Monitoring: Monitor the formation of L-fuculose using HPLC or a suitable colorimetric assay.

-

Enzyme Inactivation: Once the reaction reaches equilibrium (typically after several hours), inactivate the L-fucose isomerase by heating the mixture to 95°C for 10 minutes.[3]

-

Enzyme Removal: Centrifuge the mixture to pellet the denatured enzyme and collect the supernatant containing L-fuculose and unreacted L-fucose.

Part 2: Enzymatic Reduction of L-Fuculose to this compound

-

Reaction Buffer Preparation: Adjust the pH of the supernatant from Part 1 to 7.0 using a suitable buffer (e.g., Tris-HCl).

-

Reaction Setup:

-

To the supernatant containing L-fuculose, add NADPH or NADH to a final concentration equimolar to the estimated L-fuculose concentration.

-

Initiate the reduction by adding a suitable reductase (e.g., a commercially available aldose reductase or a suspension of active dried baker's yeast). The optimal amount of enzyme should be determined empirically.

-

-

Incubation: Incubate the reaction mixture at 30-40°C with gentle agitation for 24-48 hours.[10]

-

Reaction Monitoring: Monitor the conversion of L-fuculose to this compound by HPLC.

-

Enzyme and Cell Removal: If using baker's yeast, centrifuge the reaction mixture to pellet the yeast cells. If using a purified enzyme, it can be removed by ultrafiltration or heat inactivation followed by centrifugation.

Part 3: Purification of this compound

-

Decolorization: Treat the supernatant with activated charcoal to remove colored impurities and then filter.

-

Ion Exchange Chromatography:

-

Pass the decolorized solution through a strong cation exchange resin (H⁺ form) to remove any remaining cations.

-

Subsequently, pass the eluate through a strong anion exchange resin (OH⁻ form) to remove anions and acidic byproducts.

-

-

Fraction Collection and Analysis: Collect the fractions that contain this compound, as determined by HPLC analysis.

-

Concentration and Crystallization: Pool the pure fractions and concentrate the solution under reduced pressure. This compound can then be crystallized from a suitable solvent system (e.g., ethanol-water).

-

Final Product Analysis: Confirm the purity and identity of the final this compound product using techniques such as NMR, mass spectrometry, and melting point determination.

Signaling Pathways and Experimental Workflows

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

This application note provides a comprehensive protocol for the enzymatic synthesis of this compound. By leveraging the specificity of L-fucose isomerase and a suitable reductase, this method offers a viable and efficient alternative to chemical synthesis. The provided data and methodologies can be adapted and optimized by researchers for the production of this compound for various applications in drug discovery and scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 3. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An epimerase-reductase in L-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of Monosaccharides - Chemistry Steps [chemistrysteps.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Purification of L-Fucitol by Chromatography